molecular formula C23H22N2O3 B15020657 N'-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide

Cat. No.: B15020657
M. Wt: 374.4 g/mol
InChI Key: DMSSCHVZEVMHIC-BUVRLJJBSA-N
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Description

N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 4-[(4-methylphenoxy)methyl]benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • 4-[(4-methylphenoxy)methyl]benzohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-chlorophenoxy)methyl]benzohydrazide

Uniqueness

N’-[(E)-(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is unique due to the presence of both methoxy and methylphenoxy groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[(4-methylphenoxy)methyl]benzamide

InChI

InChI=1S/C23H22N2O3/c1-17-3-11-22(12-4-17)28-16-19-5-9-20(10-6-19)23(26)25-24-15-18-7-13-21(27-2)14-8-18/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+

InChI Key

DMSSCHVZEVMHIC-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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